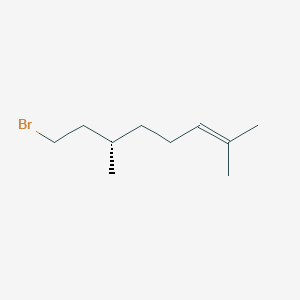

(S)-(+)-柠檬醛基溴化物

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This would involve detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability) .科学研究应用

Organic Synthesis

(S)-(+)-Citronellyl bromide: is a versatile building block in organic synthesis. It’s used to introduce the citronellyl group into other molecules, which can impart fragrance or modify the biological activity of the compound. For example, it can be used in the synthesis of monosubstituted alkenes via transition-metal-catalyzed reactions . Its stereochemistry is also valuable for creating chiral centers in target molecules, which is crucial for the pharmaceutical industry.

Pharmaceuticals

In the pharmaceutical industry, bromine compounds like (S)-(+)-Citronellyl bromide are used as sedatives, anti-epileptics, and tranquilizers due to their ability to decrease the sensitivity of the central nervous system . They are also used as catalysts in the manufacturing of various drugs, where they help increase reaction rates and reduce energy intensity.

Fragrance Industry

The fragrance industry utilizes (S)-(+)-Citronellyl bromide for its citrus scent. It’s a common ingredient in perfumes, lotions, and other personal care products. The compound’s stability and reactivity make it suitable for creating a wide range of fragrance profiles, which are essential for product differentiation in this industry .

Medical Research

In medical research, (S)-(+)-Citronellyl bromide’s derivatives are explored for their potential therapeutic effects. Studies have investigated compounds like ipratropium bromide for treating conditions such as asthma, highlighting the importance of bromine derivatives in developing new treatments .

Agricultural Applications

Agricultural research has explored the use of bromine-based compounds for their pesticidal properties. While direct applications of (S)-(+)-Citronellyl bromide in agriculture are not well-documented, the study of bromine derivatives in enhancing crop protection and yield is an ongoing field of research .

Nanotechnology

Nanotechnology research has seen the use of bromine compounds in the development of nanomaterials for various applications, including drug delivery systems and diagnostic tools. The reactivity of bromine allows for the creation of functionalized nanoparticles that can target specific cells or tissues .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(6S)-8-bromo-2,6-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKCDMXLSDFCQD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447702 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143615-81-0 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

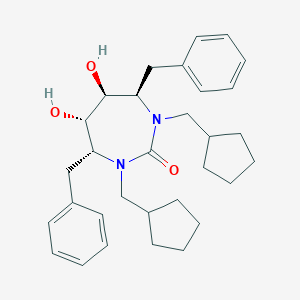

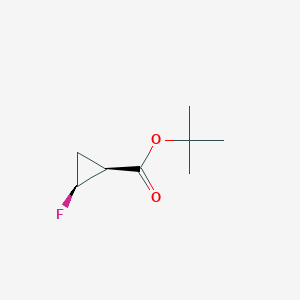

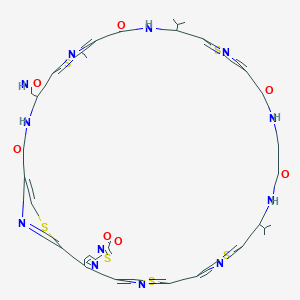

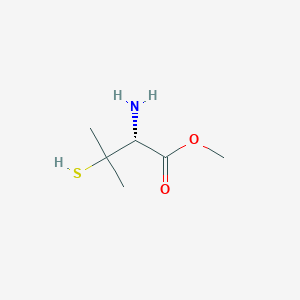

Feasible Synthetic Routes

Q & A

Q1: Why is (S)-(+)-citronellyl bromide a useful starting material for synthesizing complex lipids, such as those found in Mycobacterium tuberculosis?

A1: (S)-(+)-Citronellyl bromide serves as a valuable precursor due to its existing chiral center. This chirality is crucial because many biologically active molecules, including lipids, exhibit specific stereochemistry. Utilizing (S)-(+)-citronellyl bromide as a starting point allows researchers to introduce the desired stereochemistry early in the synthesis, simplifying the process and enhancing the overall yield of the target molecule. For instance, in the synthesis of Mycobacterium tuberculosis phosphatidylglycerol, (S)-(+)-citronellyl bromide acts as the linchpin for the two-step synthesis of (R)-tuberculostearic acid, a key component of this important lipid. []

Q2: The research mentions the use of (S)-(+)-citronellyl bromide in creating lipids with specific branching patterns. How does the structure of this compound contribute to achieving this control over branching?

A2: (S)-(+)-citronellyl bromide possesses a 10-carbon chain with a pre-existing methyl branch at the third carbon. This specific branching pattern, along with the reactive bromide group, allows for controlled chain elongation and further functionalization. Researchers can exploit the existing branch point and introduce additional branches at desired positions using reactions like the copper-catalyzed Grignard coupling. [] This precise control over branching is crucial for mimicking the properties of natural tetraether lipids, which often display complex branching patterns.

Q3: Can you elaborate on the significance of the "SmC*" and "SmA" phases mentioned in the context of biphenyl imides synthesized using (S)-(+)-citronellyl bromide?

A3: The terms "SmC*" and "SmA" refer to different liquid crystal phases. Liquid crystals exhibit properties of both liquids and solids, making them interesting for various applications. In the study using (S)-(+)-citronellyl bromide to create novel ester imides, the presence of these phases was confirmed through polarizing microscopy and DSC measurements. [] This finding suggests that incorporating long chiral alkoxy substituents, derived from (S)-(+)-citronellyl bromide, into biphenyl units can induce these specific smectic liquid crystal phases. This insight is valuable for designing new materials with tailored liquid crystalline properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)

![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)